molecular formula C3H4ClN3O2S B1458349 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride CAS No. 1496511-50-2

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride

Cat. No. B1458349
M. Wt: 181.6 g/mol
InChI Key: NMQPUZHSYWZTQU-UHFFFAOYSA-N
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Description

“1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride” is a type of triazole compound. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been developed gradually and speeded up with the establishment of several facile and convenient synthetic techniques . For example, a similar strategy is useful for the synthesis of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of “1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride” is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3 .


Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Scientific Research Applications

Triazoles and their derivatives are nitrogen-containing heterocyclic compounds that have significant biological properties and a broad range of therapeutic applications . They are structurally versatile, able to accommodate a wide range of substituents (electrophiles and nucleophiles) around the core structures, and pave the way for the construction of diverse novel bioactive molecules .

  • Pharmaceuticals : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . For example, the discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .

  • Organocatalysis : The versatility of such reactions is also applied in the synthesis of 1,2,3-triazoles via enamine/enolate-mediated organocatalysis .

  • Agrochemicals : Triazoles are also important in agrochemicals .

  • Materials Science : Triazoles have applications in materials science .

  • Proton Conduction : 1H-1,2,3-triazole effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .

  • Synthesis Methods : The versatility of such reactions is also applied in the synthesis of 1,2,3-triazoles via enamine/enolate-mediated organocatalysis .

  • Therapeutic Applications : Triazoles and their derivatives have notable therapeutic applications. They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

properties

IUPAC Name

3-methyltriazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQPUZHSYWZTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride

CAS RN

1496511-50-2
Record name 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Hunt, JK Belanoff, I Walters, B Gourdet… - Journal of Medicinal …, 2017 - ACS Publications
The nonselective glucocorticoid receptor (GR) antagonist mifepristone has been approved in the US for the treatment of selected patients with Cushing’s syndrome. While this drug is …
Number of citations: 60 pubs.acs.org

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